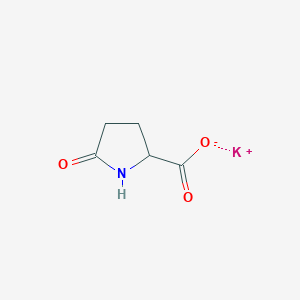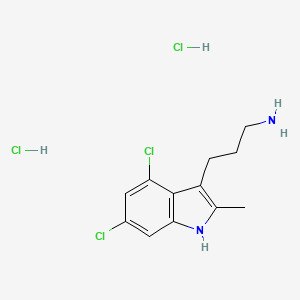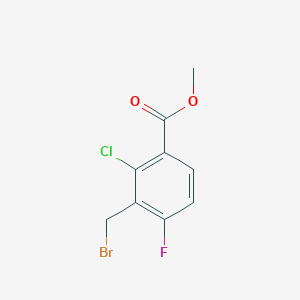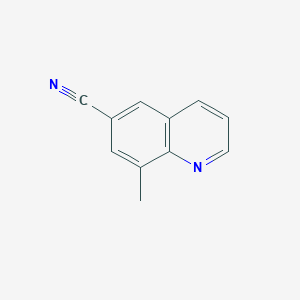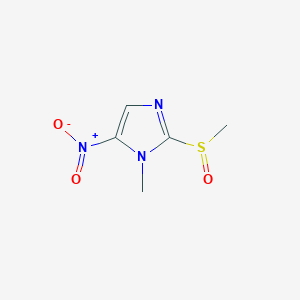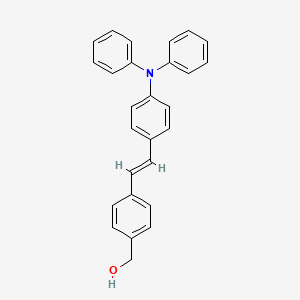
(4-(4-(Diphenylamino)styryl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-(Diphenylamino)styryl)phenyl)methanol is an organic compound with the molecular formula C25H21NO. It is a derivative of triphenylamine and is known for its applications in various fields such as organic electronics and photonics. The compound features a methanol group attached to a phenyl ring, which is further connected to a diphenylamino group through a styryl linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Diphenylamino)styryl)phenyl)methanol typically involves the reduction of (4-(4-(Diphenylamino)styryl)phenyl)benzaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction is carried out in a mixture of ethanol and chloroform at temperatures ranging from 0°C to room temperature. The reaction mixture is then stirred for several hours, followed by extraction and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
(4-(4-(Diphenylamino)styryl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the conversion of the aldehyde group to an alcohol group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of (4-(4-(Diphenylamino)styryl)phenyl)benzaldehyde.
Reduction: Formation of this compound.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
(4-(4-(Diphenylamino)styryl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including its role in drug delivery systems.
作用机制
The mechanism of action of (4-(4-(Diphenylamino)styryl)phenyl)methanol involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications. In biological systems, it can interact with cellular components, potentially serving as a fluorescent marker for imaging purposes.
相似化合物的比较
Similar Compounds
Triphenylamine: A parent compound with similar electronic properties.
(4-(Diphenylamino)phenyl)methanol: A structurally related compound with a simpler molecular structure.
(4-(Dimethylamino)styryl)phenyl)methanol: A compound with a dimethylamino group instead of a diphenylamino group.
Uniqueness
(4-(4-(Diphenylamino)styryl)phenyl)methanol is unique due to its combination of a diphenylamino group and a styryl linkage, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
属性
分子式 |
C27H23NO |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]methanol |
InChI |
InChI=1S/C27H23NO/c29-21-24-15-13-22(14-16-24)11-12-23-17-19-27(20-18-23)28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-20,29H,21H2/b12-11+ |
InChI 键 |
VZRHKSPBQNPLGB-VAWYXSNFSA-N |
手性 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)CO |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid](/img/structure/B13134171.png)
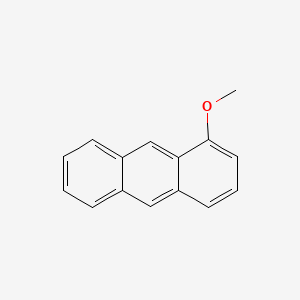

![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
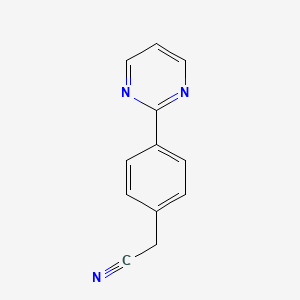
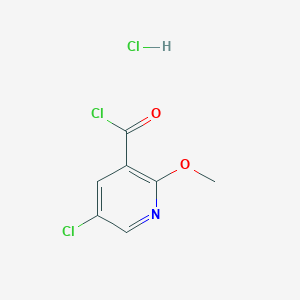

![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
